

C.I. Acid Red 37: A Toxicological and Human Health Risk Assessment

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Compound of Interest		
Compound Name:	C.I. Acid red 37	
Cat. No.:	B12370506	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and general testing methodologies for **C.I. Acid Red 37**. A comprehensive human health risk assessment requires specific quantitative data from studies conducted on this substance, which are not publicly available in the reviewed literature.

Executive Summary

C.I. Acid Red 37 is a synthetic azo dye with applications in various industries. This guide synthesizes the available toxicological data to provide a preliminary assessment of its potential risks to human health. While specific quantitative data such as LD50 and No Observed Adverse Effect Levels (NOAELs) for C.I. Acid Red 37 are not readily available in the public domain, initial qualitative assessments and data from structurally related azo dyes suggest potential concerns regarding allergic reactions, genotoxicity, and carcinogenicity. This document outlines the standard experimental protocols for evaluating these toxicological endpoints and provides a framework for a comprehensive human health risk assessment.

Chemical and Physical Properties



Property	Value	Reference
C.I. Name	Acid Red 37	[1]
C.I. Number	17045	[1]
CAS Number	6360-07-2	[1][2]
Molecular Formula	C18H14N4Na2O8S2	[1]
Molecular Weight	524.44 g/mol	
Appearance	Purple powder	_
Solubility	Soluble in water	

Toxicological Profile

The toxicological profile of **C.I. Acid Red 37** is not extensively characterized in publicly accessible literature. However, based on general knowledge of azo dyes and limited available information, the following potential hazards are considered.

Acute Toxicity

Quantitative data on the acute oral, dermal, or inhalation toxicity of **C.I. Acid Red 37** are not available. For a related substance, Acid Red 131, the safety data sheet indicates it is not classified for acute toxicity, but may cause eye and mild skin irritation.

Skin and Eye Irritation and Sensitization

C.I. Acid Red 37 may cause skin and eye irritation. Azo dyes, as a class, are known to have the potential to cause skin sensitization, leading to allergic contact dermatitis.

Genotoxicity

The genotoxic potential of **C.I. Acid Red 37** has not been definitively established in the reviewed literature. Azo dyes can be metabolized to aromatic amines, some of which are known mutagens and carcinogens. Therefore, assessing the genotoxicity of **C.I. Acid Red 37** is a critical step in its safety evaluation.



Carcinogenicity

There are no specific carcinogenicity studies available for **C.I. Acid Red 37**. However, the potential for azo dyes to release carcinogenic aromatic amines upon metabolic reduction is a significant concern. Studies on other acid dyes, such as C.I. Acid Red 14, have shown no evidence of carcinogenicity under the conditions of the bioassay. Conversely, C.I. Acid Red 114 has been classified as possibly carcinogenic to humans (Group 2B) due to increased tumor incidences in animal studies. These conflicting data on related compounds highlight the necessity of specific carcinogenicity testing for **C.I. Acid Red 37**.

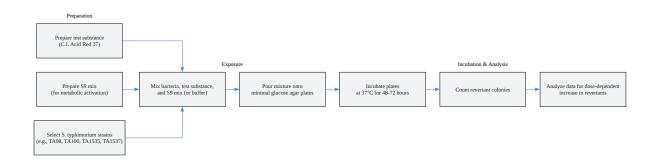
Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of **C.I. Acid Red 37** would involve a battery of standardized tests. The following sections detail the general methodologies for key toxicological endpoints.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.





Ames Test Experimental Workflow

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus assay is used to detect substances that cause chromosomal damage. It identifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.





In Vitro Micronucleus Assay Workflow

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the potential of a substance to induce skin sensitization by quantifying its reactivity with synthetic peptides containing cysteine or lysine. This reactivity mimics the molecular initiating event of the skin sensitization adverse outcome pathway.



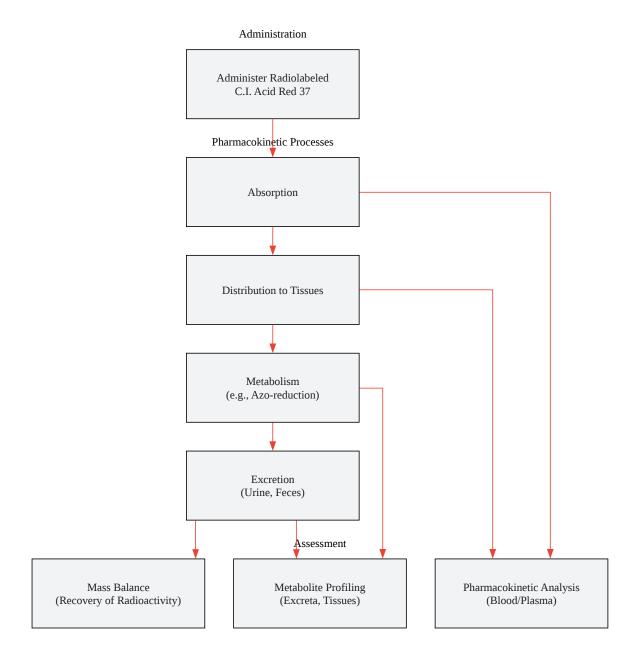


Direct Peptide Reactivity Assay (DPRA) Workflow

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of **C.I. Acid Red 37** is crucial for a comprehensive risk assessment. Radiolabeled ADME studies in preclinical species and humans provide quantitative data on excretion routes, pharmacokinetics, and metabolite profiling. A key metabolic pathway for azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. Identifying and quantifying these metabolites is essential for assessing the overall toxicity of the parent compound.





ADME Study Logical Relationship



Human Health Risk Assessment Framework

A formal human health risk assessment for **C.I. Acid Red 37** would follow a four-step process:

- Hazard Identification: Involves a comprehensive review of all toxicological data to identify the potential adverse health effects.
- Dose-Response Assessment: Quantifies the relationship between the dose of the substance and the incidence and severity of the adverse effect. This step relies on data such as NOAELs from animal studies.
- Exposure Assessment: Estimates the magnitude, frequency, and duration of human exposure to the substance through various routes (oral, dermal, inhalation).
- Risk Characterization: Integrates the information from the previous steps to estimate the probability of adverse health effects occurring in exposed populations.

Conclusion and Recommendations

The available information on **C.I. Acid Red 37** is insufficient to conduct a quantitative human health risk assessment. While qualitative concerns regarding its potential for allergic reactions and the theoretical possibility of genotoxicity and carcinogenicity exist, these need to be substantiated with robust experimental data. It is recommended that a comprehensive toxicological evaluation, following standardized protocols as outlined in this guide, be undertaken to generate the necessary data for a thorough safety assessment. This should include, at a minimum, studies on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity (in vitro and in vivo), and a 90-day repeated dose toxicity study to establish a NOAEL. If genotoxicity is observed, or if there is a high level of human exposure, a carcinogenicity bioassay may be warranted. Furthermore, ADME studies are crucial to understand the metabolic fate of **C.I. Acid Red 37** and to identify any potentially hazardous metabolites.

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